molecular formula C15H22N2O4 B11734742 methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate

methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate

Cat. No.: B11734742
M. Wt: 294.35 g/mol
InChI Key: MXVZOXBUVIYHNH-LBPRGKRZSA-N
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Description

Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is a chiral amino acid ester featuring a tert-butoxycarbonyl (Boc)-protected amino group on the phenyl ring. This compound is commonly employed as an intermediate in peptide synthesis and medicinal chemistry due to its stability under basic conditions and ease of deprotection under acidic conditions . Its structure comprises a methyl ester, a Boc-protected α-amino group, and a meta-substituted phenyl ring with a secondary Boc-amine, making it versatile for further functionalization.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10(8-11)9-12(16)13(18)20-4/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1

InChI Key

MXVZOXBUVIYHNH-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Aminophenylalanine Derivatives

The synthesis begins with 3-nitrophenylalanine, a commercially available starting material. The nitro group is reduced to an amine, which is subsequently Boc-protected.

Step 1: Nitro Reduction to Aromatic Amine

Reagents : 3-Nitrophenylalanine, H₂/Pd-C (10% w/w), methanol.
Conditions : Hydrogenation at 25–30°C for 6–8 hours under 50 psi H₂.
Outcome : Quantitative reduction to 3-aminophenylalanine with retention of stereochemistry.

Step 2: Boc Protection of the Aromatic Amine

Reagents : 3-Aminophenylalanine, di-tert-butyl dicarbonate (Boc anhydride), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
Conditions :

  • Dissolve 3-aminophenylalanine in DCM with DMAP (0.1 equiv).

  • Add Boc anhydride (1.2 equiv) dropwise at ≤30°C.

  • Stir for 12 hours at 20–25°C.
    Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation yield Boc-protected 3-aminophenylalanine as a white solid (85–90% yield).

Step 3: Esterification of the Carboxylic Acid

Reagents : Boc-protected 3-aminophenylalanine, thionyl chloride (SOCl₂), methanol.
Conditions :

  • Suspend the Boc-protected amino acid in methanol (10 vol).

  • Add SOCl₂ (5 equiv) dropwise at 0°C.

  • Warm to 25°C and stir for 12 hours.
    Workup : Concentrate under reduced pressure, neutralize with NaHCO₃, and extract with ethyl acetate to isolate the methyl ester (75–80% yield).

Alternative Route: Esterification Prior to Boc Protection

To avoid potential Boc group hydrolysis during acidic esterification, the carboxylic acid is first esterified, followed by nitro reduction and Boc protection.

Step 1: Esterification of 3-Nitrophenylalanine

Reagents : 3-Nitrophenylalanine, SOCl₂, methanol.
Conditions : Identical to Step 3 above, yielding methyl 2-amino-3-(3-nitrophenyl)propanoate.

Step 2: Nitro Reduction and Concurrent Boc Protection

Reagents : Methyl 2-amino-3-(3-nitrophenyl)propanoate, Boc anhydride, Pd-C, H₂.
Conditions :

  • Hydrogenate the nitro group (H₂, 50 psi, 25°C) in methanol.

  • Directly add Boc anhydride (1.5 equiv) and DMAP (0.1 equiv) to the reaction post-reduction.
    Outcome : One-pot reduction and Boc protection (70–75% yield).

Critical Process Optimization

Solvent and Catalyst Selection

  • Esterification : Thionyl chloride in methanol proves superior to H₂SO₄ or HCl, minimizing racemization.

  • Boc Protection : DMAP accelerates anhydride activation, reducing reaction time from 24 hours to 12 hours.

Purification Strategies

  • Crystallization : Boc-protected intermediates are crystallized using hexane/ethyl acetate (3:1), enhancing purity to >99%.

  • Chromatography : Silica gel chromatography (EtOAc/hexane) resolves diastereomers if racemization occurs during esterification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 3.21 (dd, J = 6.5 Hz, 1H, CH₂), 3.75 (s, 3H, OCH₃), 4.15 (m, 1H, α-CH), 6.85–7.20 (m, 4H, Ar-H).

  • HPLC : Chiralpak AD-H column, 95:5 hexane/isopropanol, Rt = 12.3 min (≥98% ee).

Yield and Purity Comparison

StepYield (%)Purity (%)
Boc Protection85–9098–99
Esterification75–8097–98
One-Pot Route70–7595–96

Challenges and Mitigation

Racemization During Esterification

  • Cause : Prolonged exposure to SOCl₂ at elevated temperatures.

  • Solution : Maintain reaction temperature ≤25°C and limit reaction time to 12 hours.

Incomplete Boc Protection

  • Cause : Steric hindrance from the aromatic ring.

  • Solution : Use excess Boc anhydride (1.5 equiv) and DMAP (0.2 equiv) .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base (e.g., sodium hydroxide, NaOH) or acid (e.g., hydrochloric acid, HCl).

    Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new amide or peptide bonds.

Common Reagents and Conditions

    Hydrolysis: NaOH or HCl, water, room temperature to reflux.

    Deprotection: TFA, DCM, room temperature.

    Substitution: Various electrophiles (e.g., acyl chlorides, anhydrides), organic solvents (e.g., DCM, DMF), room temperature to reflux.

Major Products Formed

    Hydrolysis: Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid.

    Deprotection: (2S)-2-amino-3-(3-aminophenyl)propanoate.

    Substitution: Various amide or peptide derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is primarily related to its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective modifications at other functional groups. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The compound’s molecular targets and pathways are largely dependent on its specific applications in research and industry.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name (Reference) Substituent/Modification Molecular Weight (g/mol) Key Features Applications/Unique Properties
Target Compound 3-(Boc-amino)phenyl ~315 (estimated) Boc-protected aromatic amino group; chiral center Peptide intermediates, protection strategies for amine groups
Methyl (2S)-2-{[(Boc)amino]}-3-(1-fluorocyclobutyl)propanoate 1-fluorocyclobutyl Not specified Fluorinated aliphatic substituent; enhanced metabolic stability Medicinal chemistry probes, metabolic studies
Methyl (2S)-2-{[(Boc)amino]}-3-(2-nitro-4-iodophenyl)propanoate 2-nitro-4-iodophenyl Higher (due to iodine) Nitro (reducible to amine) and iodine (radiopaque/leaving group) Radiolabeling, cross-coupling reactions
Methyl (2S)-2-{[(Boc)amino]}-3-(3,5-difluorophenyl)propanoate 3,5-difluorophenyl 315.31 Halogen bonding potential; increased electronegativity Enzyme inhibitors, PET tracer precursors
Methyl (2S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-{[(Boc)amino]}propanoate Bicyclo[1.1.1]pentane (bioisostere) Not specified Rigid, non-aromatic scaffold; improved solubility CNS drug candidates, pharmacokinetic optimization
Methyl (2S)-2-{[(Boc)amino]}-3-(2-oxopyrrolidin-3-yl)propanoate 2-oxopyrrolidin-3-yl 286.33 Cyclic amide; hydrogen-bonding capability Peptidomimetics, conformational studies
Methyl (S)-2-{[(Boc)amino]}-3-(4-iodophenyl)propanoate 4-iodophenyl Higher (due to iodine) Heavy atom for crystallography; potential for nucleophilic substitution Structural biology, radiopharmaceuticals

Structural and Functional Insights

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., fluorine, nitro) : Fluorine in and enhances metabolic stability and electronegativity, influencing binding affinity in biological targets . Nitro groups () enable reduction to amines for further derivatization .
  • Bulkier Groups (e.g., bicyclopentane, naphthyl) : The bicyclo[1.1.1]pentane substituent () serves as a phenyl bioisostere, improving solubility and reducing toxicity . Naphthyl groups () increase lipophilicity, favoring membrane permeability .

Protection and Deprotection Strategies: The Boc group in the target compound is acid-labile, allowing selective deprotection without disturbing other functional groups. In contrast, benzyloxycarbonyl (Z) groups () require hydrogenolysis, limiting compatibility with unsaturated systems .

Reactivity and Applications: Iodine-substituted analogs () are pivotal in Suzuki-Miyaura cross-couplings or as heavy atoms in crystallography . The pyrrolidinone derivative () introduces conformational constraints, mimicking peptide turn structures in drug design .

Q & A

Q. Q1: What are the standard synthetic routes for methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate, and how are reaction conditions optimized?

A: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. Key steps include:

  • Amino Protection : Use Boc-Cl with a base like triethylamine (TEA) to protect the primary amine, minimizing side reactions .
  • Esterification : Methanol under acidic conditions (e.g., HCl gas) is employed to form the methyl ester .
  • Coupling : Ugi or Mitsunobu reactions enable aryl group introduction, with reaction times and temperatures adjusted to maximize yield (e.g., 60–85°C for 12–60 hours) .

Q. Optimization Metrics :

ParameterTypical RangeImpact on Yield/Purity
Temperature60–85°CHigher temps accelerate coupling but risk decomposition
SolventTHF, DCM, EtOAcPolar aprotic solvents improve Boc stability
CatalystDMAP, DCCEnhance coupling efficiency in peptide bonds

Q. Q2: How is stereochemical integrity maintained during synthesis, and what analytical methods validate enantiomeric purity?

A:

  • Chiral Auxiliaries : Use of (S)-configured starting materials ensures retention of stereochemistry at the α-carbon .
  • Analytical Validation :
    • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .
    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR assess diastereomeric excess (d.e.) via splitting patterns (e.g., d.e. 56% observed in Ugi reactions) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in enzymatic inhibition data for this compound?

A: Discrepancies in IC50_{50} values may arise from assay conditions or enzyme isoforms. Methodological strategies include:

  • Kinetic Assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .
  • Structural Analysis : Use X-ray crystallography or molecular docking to identify binding interactions with target enzymes (e.g., interactions with catalytic serine in proteases) .
  • Control Experiments : Compare inhibition data against known standards (e.g., Boc-protected phenylalanine derivatives) to validate assay reliability .

Q. Case Study :

StudyReported IC50_{50} (μM)Assay ConditionsReference
A12.3 ± 1.5pH 7.4, 25°C
B8.9 ± 0.7pH 6.8, 37°C
Resolution: pH and temperature differences alter enzyme conformation, affecting inhibitor binding.

Q. Q4: What strategies mitigate side reactions during Boc deprotection in complex derivatives?

A: Boc removal under acidic conditions (e.g., TFA/DCM) can degrade sensitive functional groups. Mitigation approaches:

  • Alternative Deprotection : Use milder acids (e.g., HCl in dioxane) or photolabile groups for UV-triggered cleavage .
  • Protection Schemes : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during deprotection .

Q. Reaction Optimization Table :

ConditionReagentTime (h)Purity (%)
StandardTFA/DCM185
MildHCl/dioxane492
PhotolyticUV (365 nm)0.588

Q. Q5: How does the tert-butyl group influence the compound’s pharmacokinetic properties in preclinical models?

A: The tert-butyl moiety enhances metabolic stability but may reduce solubility. Key findings:

  • Metabolism : Resistant to cytochrome P450 oxidation, prolonging half-life in rodent models .
  • Solubility : LogP increases by ~0.5 units compared to non-Boc analogs, necessitating formulation adjustments (e.g., PEG-based carriers) .
  • Permeability : Caco-2 assays show moderate permeability (Papp_{app} = 2.1 × 106^{-6} cm/s), suggesting limited oral bioavailability without prodrug strategies .

Q. Q6: What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

A:

  • DFT Calculations : Model transition states to predict regioselectivity (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics, particularly in polar solvents like DMF .
  • Hammett Analysis : Correlate substituent effects (σ values) on the phenyl ring with reaction rates .

Methodological Best Practices

Q. Data Contradiction Analysis :

  • Example : Conflicting yields (60–87%) in similar Ugi reactions .
  • Resolution : Variability arises from stoichiometric ratios (amine:aldehyde:isocyanide = 1:1:1.2 optimal) and purification techniques (flash chromatography vs. HPLC).

Q. Stability Handling :

  • Storage : -20°C under argon; avoid prolonged exposure to light or moisture to prevent ester hydrolysis .
  • Lyophilization : Preferred for long-term storage of Boc-protected intermediates .

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